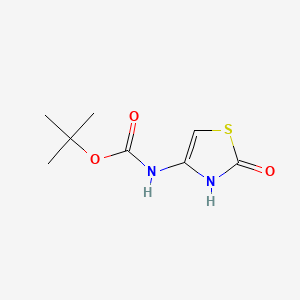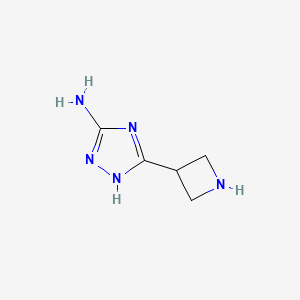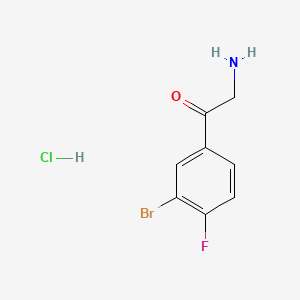
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring two fluorine atoms and two amine groups on a cyclopentane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diamine typically involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the cyclopentane ring using reagents like diethylaminosulfur trifluoride (DAST).
Amination: Introduction of amine groups at the 1,2-positions through reductive amination or other suitable methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the process to meet commercial demands.
Analyse Des Réactions Chimiques
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,2R)-4,4-Difluorocyclopentane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
(1R,2R)-4,4-Difluorocyclopentane-1,2-diamine can be compared with other similar compounds like:
Cyclopentane-1,2-diamine: Lacks the fluorine atoms, resulting in different reactivity and applications.
4,4-Difluorocyclopentane: Lacks the amine groups, limiting its use in biological studies.
1,2-Diaminocyclohexane: A larger ring structure, which affects its chemical and biological properties.
The presence of both fluorine atoms and amine groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(1R,2R)-4,4-difluorocyclopentane-1,2-diamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2/t3-,4-/m1/s1 |
Clé InChI |
YJBRVDQGZSWPGB-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC1(F)F)N)N |
SMILES canonique |
C1C(C(CC1(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)


![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)

![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)



